5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Description
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Properties
IUPAC Name |
5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,7(8,9)10)4-3-5(11)12-13-4/h3H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGWZZURUKYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NO1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine literature review
The "Warhead Anchor" of Alpelisib (BYL719)
Executive Summary
This technical guide provides an in-depth analysis of 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (CAS: 1188911-74-1), a critical heterocyclic intermediate used in the synthesis of the PI3K
Functioning as the "scaffold core" of the drug, this molecule combines a polar isoxazole headgroup—essential for hydrogen bonding within the kinase ATP-binding pocket—with a lipophilic, metabolically stable fluorinated tail. This guide details its synthetic pathways, process chemistry challenges (specifically regioselectivity), and analytical profiling for researchers in medicinal and process chemistry.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-(1,1,1-trifluoro-2-methylpropan-2-yl)1,2-oxazol-3-amine |
| Common Name | Alpelisib Intermediate A; TFMP-Isoxazole |
| CAS Number | 1188911-74-1 |
| Molecular Formula | |
| Molecular Weight | 194.16 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~1.78 (Conjugate acid of amine) |
| LogP | ~2.1 (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
Synthetic Chemistry: The "Pivaloyl" Route Adaptation
The synthesis of this intermediate mirrors the classical production of 3-amino-5-tert-butylisoxazole but introduces significant challenges due to the electron-withdrawing nature of the trifluoromethyl group. The most robust industrial route involves the cyclization of a fluorinated
Retrosynthetic Analysis
The construction of the isoxazole ring relies on a [3+2] annulation strategy (conceptually) or, more accurately, a condensation-cyclization sequence.
Figure 1: Retrosynthetic pathway highlighting the critical
Step-by-Step Experimental Protocol
Step 1: Synthesis of the
-
Reagents: Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate (1.0 eq), Acetonitrile (1.2 eq), n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) (1.5 eq), THF (anhydrous).
-
Procedure:
-
Cool anhydrous THF to -78°C under nitrogen.
-
Add n-BuLi (2.5 M in hexanes) dropwise to a solution of acetonitrile in THF. Stir for 30 mins to generate the lithiated acetonitrile species (
). -
Slowly add the fluorinated ester. The electron-withdrawing
group stabilizes the starting material, so allow the reaction to warm to 0°C or room temperature to ensure completion. -
Quench: Pour into ice-cold dilute HCl. Extract with Ethyl Acetate.[1]
-
Purification: The
-ketonitrile is often used crude or purified via vacuum distillation.
-
Step 2: Regioselective Cyclization to Isoxazole
Rationale: The reaction of a
-
Reagents:
-Ketonitrile from Step 1 (1.0 eq), Hydroxylamine hydrochloride ( ) (1.1 eq), Sodium Hydroxide (NaOH) (2.5 eq), Water/Ethanol (1:1). -
Procedure:
-
Dissolve
in water. -
Add NaOH pellets to adjust pH to >10 (Critical Control Point).
-
Add the
-ketonitrile solution (in ethanol) dropwise. -
Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4–6 hours.
-
Monitoring: Monitor by HPLC. The disappearance of the nitrile peak (~2200
in IR) indicates completion. -
Workup: Cool to room temperature. The product often precipitates.[2] If not, reduce solvent volume and extract with DCM.
-
Crystallization: Recrystallize from Hexane/EtOAc to obtain high-purity solids.
-
Process Optimization & Troubleshooting
The Regioselectivity Challenge
In isoxazole synthesis, the "pH Switch" is a well-documented phenomenon.
-
Acidic Conditions: Favor the formation of 5-amino-3-substituted isoxazoles (via initial attack on the ketone).
-
Basic Conditions: Favor the desired 3-amino-5-substituted isoxazoles.[1][2]
Mechanism of Action:
In high pH, the free base hydroxylamine (
Handling the Trifluoromethyl Group
The
-
Solubility: The intermediate may "oil out" in purely aqueous media. Ensure sufficient Ethanol or Methanol is present during cyclization.
-
Volatility: The fluorinated starting ester is volatile. Avoid high-vacuum drying of the starting material for prolonged periods.
Medicinal Chemistry Context: The Alpelisib Connection
The 3-amino-isoxazole moiety is not merely a linker; it is a pharmacophore.
Figure 2: Functional role of the isoxazole intermediate in the PI3K
-
H-Bonding: The nitrogen of the isoxazole ring and the exocyclic amine form a bidentate hydrogen-bonding motif with the hinge region of the PI3K
kinase (specifically Val851). -
Metabolic Shielding: The replacement of a standard tert-butyl group with a trifluoro-tert-butyl group prevents metabolic oxidation (hydroxylation) of the methyl groups. The C-F bonds are metabolically inert, significantly extending the drug's half-life.
Analytical Profiling
To validate the synthesis of CAS 1188911-74-1, the following analytical signatures are expected:
-
1H NMR (DMSO-d6, 400 MHz):
- ~6.0 ppm (1H, s, Isoxazole C4-H ). This is the diagnostic singlet.
- ~5.5 ppm (2H, br s, NH2 ).[3]
-
~1.4–1.5 ppm (6H, s,
). Note: The methyls are equivalent but may show slight splitting or broadening due to long-range coupling with Fluorine.
-
19F NMR:
-
Single peak around -76 to -80 ppm (characteristic of
group).
-
-
Mass Spectrometry (ESI+):
- .
-
Look for the characteristic loss of
or fragmentation of the isoxazole ring in MS/MS.
Safety and Handling
-
Hazards: As a primary amine and fluorinated aromatic, treat as an irritant (Skin/Eye Irrit. 2).
-
Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.
References
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor selected for clinical evaluation. Bioorganic & Medicinal Chemistry Letters.
-
Novartis AG. (2010). Patent WO2010029082: Pyrrolidine-1,2-dicarboxamide derivatives. (Describes the synthesis of Alpelisib and its intermediates).
- Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.
- Vereshchagin, L. I., et al. (1989). Regioselectivity in the reaction of polyfluorinated -diketones and -ketonitriles with hydroxylamine. Zhurnal Organicheskoi Khimii.
Sources
Methodological & Application
Technical Application Note: Experimental Procedures for 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Part 1: Executive Summary & Technical Rationale[1]
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (CAS: 1188911-74-1) is a specialized heterocyclic building block designed for high-value medicinal chemistry programs.[1] Unlike standard 3-amino-5-alkylisoxazoles, this compound features a fluorinated tert-butyl bioisostere at the 5-position.[1]
The "Fluorine Effect" in Ligand Design
The incorporation of the 1,1,1-trifluoro-2-methylpropan-2-yl moiety serves three critical functions in drug design:
-
Metabolic Blockade: The trifluoromethyl (
) group prevents oxidative metabolism (hydroxylation) that typically occurs at the benzylic/allylic positions of standard alkyl chains, significantly extending in vivo half-life ( ). -
Lipophilicity Modulation: The group increases
without the steric penalty of a phenyl ring, enhancing membrane permeability while maintaining a compact molecular footprint. -
Electronic Tuning: The electron-withdrawing nature of the isoxazole ring, augmented by the
group, renders the C3-amine less basic than standard anilines, requiring specialized coupling protocols.
Part 2: Chemical Properties & Handling[1]
Physicochemical Profile
| Property | Value / Description | Experimental Implication |
| Molecular Weight | 194.15 g/mol | Suitable for Fragment-Based Drug Discovery (FBDD).[1] |
| Appearance | Off-white to yellow solid | Color change to dark orange indicates oxidation/degradation.[1] |
| Solubility | DMSO (>50 mM), MeOH, DCM | Poor solubility in water; requires organic co-solvent for biochemical assays.[1] |
| pKa (Conjugate Acid) | ~1.5 - 2.0 (Estimated) | CRITICAL: The amine is weakly nucleophilic.[1] Standard coupling conditions (e.g., EDC/NHS) may fail. |
| Stability | Acid Stable / Base Sensitive | Isoxazole rings can undergo ring-opening (cleavage) under strong basic conditions (pH > 12) at elevated temperatures.[1] |
Storage & Stability Protocol
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can accelerate hydrolysis.
Part 3: Experimental Protocols
Protocol A: Optimized Amide Coupling (The "Low-Nucleophilicity" Method)
Rationale: Due to the electron-withdrawing nature of the isoxazole ring, the C3-amine is a poor nucleophile. Standard carbodiimide couplings often result in low yields or unreacted starting material. This protocol uses HATU or Acid Chlorides to drive the reaction.
Reagents:
-
Carboxylic Acid Partner (1.0 equiv)
-
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (1.1 equiv)[1][2]
-
HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Procedure:
-
Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Note: A color change to yellow/orange is typical.
-
-
Addition: Add the isoxazole amine (1.1 mmol) in one portion.
-
Reaction:
-
Standard: Stir at 50°C for 4–16 hours.
-
Difficult Substrates: If conversion is <50% by LCMS after 4 hours, increase temperature to 80°C. Do not exceed 100°C to avoid ring degradation.
-
-
Work-up: Dilute with EtOAc (20 mL). Wash with sat.
(2x), water (1x), and brine (1x). Dry over .[3] -
Purification: Flash chromatography (Hexane/EtOAc). The product will typically elute later than non-polar impurities due to the amide dipole.
Protocol B: Nucleophilic Aromatic Substitution ( )
Rationale: For reacting with heteroaryl halides (e.g., chloropyrimidines, chloropyridines). Since the amine is weak, deprotonation is often required.
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
Isoxazole Amine (1.2 equiv)[2]
-
Base: NaH (60% dispersion) or LiHMDS (1M in THF)
-
Solvent: THF or DMF (Anhydrous)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the isoxazole amine (1.2 mmol) in anhydrous THF (5 mL) at 0°C. Carefully add NaH (1.5 mmol). Stir for 30 minutes at 0°C.
-
Observation: Evolution of
gas. Ensure venting.
-
-
Coupling: Add the heteroaryl halide (1.0 mmol) dropwise (if liquid) or as a solution in THF.
-
Reaction: Allow to warm to RT and stir for 2–6 hours.
-
Quench: Cool to 0°C and quench carefully with sat.
. -
Work-up: Extract with EtOAc, dry, and concentrate.
Part 4: Analytical & Quality Control[1]
LCMS Method Parameters
Because of the fluorinated side chain, this compound is significantly more lipophilic than methyl-isoxazole analogs.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: UV (254 nm) and ESI+ (Expected Mass
). -
Retention Time Prediction: Expect elution late in the gradient (approx. 3.5–4.0 min on a 5 min run) due to the greasy
group.
Part 5: Critical Decision Pathways (Visualized)
The following diagram illustrates the decision logic for derivatizing this building block, highlighting the "Danger Zone" of base-catalyzed ring opening.
Figure 1: Reaction decision tree highlighting safe coupling pathways versus conditions leading to isoxazole ring degradation.
Part 6: References
-
Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (General grounding on isoxazole stability).
-
Pinter, T., et al. (2018). Isoxazole ring opening: A useful tool in the synthesis of unsaturated nitriles. Journal of Organic Chemistry. (Mechanistic basis for ring-opening warning).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link] (Source for "Fluorine Effect" rationale).
Sources
Application Notes and Protocols for BAY 1895344 (Elimusertib): A Potent ATR Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Capitalizing on Synthetic Lethality with BAY 1895344, a Next-Generation ATR Inhibitor
The compound 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine serves as a critical structural motif in the potent and highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, BAY 1895344 (also known as Elimusertib).[1][2] In the landscape of targeted cancer therapy, exploiting the concept of synthetic lethality has emerged as a promising strategy. BAY 1895344 is at the forefront of this approach, targeting the DNA Damage Response (DDR) pathway, a network crucial for maintaining genomic integrity.[3]
Cancer cells, characterized by rapid proliferation and often harboring defects in DDR pathways, experience high levels of replication stress.[4] This renders them particularly dependent on the ATR kinase to repair DNA damage and survive.[5][6] By inhibiting ATR, BAY 1895344 prevents the repair of DNA lesions, leading to the accumulation of catastrophic DNA damage and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5][7] This selective vulnerability of cancer cells with underlying DDR deficiencies, such as mutations in ATM, presents a clear therapeutic window.[8][9]
These application notes provide a comprehensive guide for researchers utilizing BAY 1895344 in a preclinical setting. We will delve into its mechanism of action, provide detailed protocols for in vitro and in vivo studies, and offer insights into its synergistic potential with other anti-cancer agents.
Mechanism of Action: Inhibiting the ATR Signaling Pathway
BAY 1895344 functions as a potent and selective inhibitor of ATR kinase, a pivotal regulator of the cellular response to DNA damage and replication stress.[1] The inhibition of ATR disrupts the downstream signaling cascade that is essential for cell cycle checkpoint activation, DNA repair, and the stabilization of stalled replication forks.[6][7]
Signaling Pathway Diagram
Caption: Mechanism of ATR Inhibition by BAY 1895344.
Preclinical Evaluation of BAY 1895344: Application Notes and Protocols
The following protocols are designed to assess the efficacy of BAY 1895344 both as a monotherapy and in combination with other agents.
In Vitro Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 1895344 in a panel of cancer cell lines.
Rationale: This assay provides a quantitative measure of the compound's potency in inhibiting cancer cell growth. It is crucial for selecting relevant cell lines for further mechanistic studies and for determining appropriate concentrations for subsequent experiments. Preclinical studies have shown BAY 1895344 to have potent antiproliferative activity across a broad spectrum of human tumor cell lines, with IC50 values ranging from 9 to 490 nmol/L.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of BAY 1895344 in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Treatment: Add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue®) or a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of ATR Pathway Modulation
Objective: To confirm the on-target activity of BAY 1895344 by assessing the phosphorylation of downstream ATR targets.
Rationale: Inhibition of ATR by BAY 1895344 is expected to decrease the phosphorylation of its direct substrate, CHK1. This experiment validates that the observed anti-proliferative effects are due to the intended mechanism of action.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with BAY 1895344 at concentrations around the predetermined IC50 for 2-24 hours. A positive control for DNA damage (e.g., hydroxyurea or UV irradiation) can be included.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-CHK1 (Ser345), total CHK1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BAY 1895344 as a monotherapy or in combination with other treatments in a mouse xenograft model.
Rationale: In vivo studies are essential to assess the therapeutic potential of the compound in a more complex biological system. BAY 1895344 has demonstrated strong monotherapy efficacy in cancer xenograft models with DNA damage repair deficiencies.[2][10]
Protocol:
-
Cell Line Selection: Choose a cancer cell line that has shown sensitivity to BAY 1895344 in vitro and is known to form tumors in immunocompromised mice.
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, BAY 1895344 monotherapy, combination therapy).
-
Dosing and Administration: Administer BAY 1895344 orally at a predetermined dose and schedule. For combination studies, administer the second agent according to its established protocol.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the overall health of the animals.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine significance.
Synergistic Combinations: Enhancing Anti-Cancer Efficacy
A key strength of ATR inhibitors like BAY 1895344 is their potential for synergistic activity with DNA-damaging agents and other DDR inhibitors.[10]
Combination with Chemotherapy: Many chemotherapeutic agents induce DNA damage, thereby increasing the reliance of cancer cells on ATR for survival. Combining BAY 1895344 with agents like cisplatin or gemcitabine can significantly enhance their cytotoxic effects.[10]
Combination with Radiotherapy: Radiotherapy induces DNA double-strand breaks, activating the DDR. Inhibition of ATR can prevent the repair of this damage, leading to increased radiosensitization of tumor cells.[10]
Combination with PARP Inhibitors: In cancers with homologous recombination deficiency (e.g., BRCA1/2 mutations), the inhibition of both ATR and PARP can create a powerful synthetic lethal interaction, leading to profound tumor cell death.[10]
Experimental Workflow for Combination Studies
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel ATR Inhibitor BAY 1895344: Potency, Selectivity, and Therapeutic Potential in Preclinical Tumor Models [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. elimusertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 8. First-in-Human Trial of the Oral Ataxia Telangiectasia and RAD3-Related (ATR) Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Evaluation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine in Infectious Disease Research
Foreword: The Scientific Rationale
The confluence of the isoxazole scaffold and trifluoromethyl functional groups in a single molecule, such as 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, presents a compelling starting point for infectious disease research. Isoxazoles are a class of five-membered heterocyclic compounds known for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Their versatile structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological properties.[3][4]
The incorporation of a trifluoromethyl (–CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential.[5][6] This is attributed to the group's ability to increase lipophilicity, metabolic stability, and bioavailability, all of which are critical pharmacokinetic properties for a successful drug candidate.[5][6][7] Consequently, isoxazoles bearing a trifluoromethyl group are considered promising candidates for the development of novel pharmaceuticals.[5][8] This document provides a comprehensive guide for researchers to systematically evaluate the potential of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, hereafter referred to as "the compound," as a novel anti-infective agent.
Compound Profile: Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is fundamental to designing meaningful biological assays.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₉F₃N₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 194.15 g/mol | Influences diffusion and transport across biological membranes. |
| Appearance | Off-white to yellow solid | Basic physical characteristic for identification and handling. |
| Boiling Point (Predicted) | 229.7±40.0 °C | Relevant for thermal stability assessment. |
| Density (Predicted) | 1.287±0.06 g/cm³ | Physical property useful for formulation development. |
| pKa (Predicted) | 1.78±0.10 | Indicates the ionization state at physiological pH, affecting solubility and cell permeability. |
| Storage Conditions | 2-8°C, protect from light | Essential for maintaining compound integrity and preventing degradation.[9] |
Data sourced from ChemicalBook[9] and BLDpharm[10].
PART 1: Foundational Assays for Bioactivity Screening
The initial phase of evaluation involves broad screening to identify any "hits" against a diverse panel of pathogens. This workflow is designed to be resource-efficient while maximizing the potential for discovery.
Caption: Initial screening workflow for bioactivity.
Protocol 1: Solubility and Stability Assessment
Rationale: An accurate determination of the compound's solubility in aqueous and organic solvents is critical for preparing stock solutions and ensuring consistent concentrations in biological assays. Stability testing ensures that the compound does not degrade under experimental conditions.
Materials:
-
The compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Solubility in DMSO: Prepare a supersaturated solution of the compound in DMSO. Sonicate and vortex to facilitate dissolution. Centrifuge to pellet undissolved solid. Determine the concentration of the supernatant by HPLC with a standard curve.
-
Aqueous Solubility: Add a known amount of the DMSO stock solution to PBS or cell culture medium to achieve a final DMSO concentration of ≤0.5%. Observe for precipitation. If precipitation occurs, repeat with serial dilutions to determine the maximum soluble concentration.
-
Stability: Incubate the compound in the chosen assay medium at 37°C for the duration of the longest planned experiment (e.g., 24, 48, 72 hours). Analyze the concentration of the parent compound at various time points using HPLC to assess degradation.
PART 2: Detailed Protocols for Anti-Infective Evaluation
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
Rationale: The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[1]
-
Mueller-Hinton Broth (MHB)[12]
-
96-well microtiter plates
-
The compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin (viability indicator)
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to the final working concentration in MHB.
-
Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of the compound in MHB. Also, prepare wells for a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
MIC Determination: After incubation, add resazurin to all wells and incubate for another 2-4 hours. The MIC is the lowest concentration at which no color change (from blue to pink) is observed.
Protocol 3: Antifungal Susceptibility Testing
Rationale: This protocol is adapted for fungi and determines the MIC against relevant fungal pathogens.
Materials:
-
Fungal strains (e.g., Candida albicans)[1]
-
RPMI-1640 medium
-
The compound stock solution
-
Positive control antifungal (e.g., Fluconazole)
Procedure: The procedure is similar to the antibacterial broth microdilution, with the following modifications:
-
Use RPMI-1640 as the assay medium.
-
Incubate at 35°C for 24-48 hours, depending on the fungal species.[12]
Protocol 4: In Vitro Antiviral Assay (Plaque Reduction Assay)
Rationale: This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death) in a monolayer of host cells.
Materials:
-
Host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza)[13]
-
Virus (e.g., Influenza A virus)
-
Dulbecco's Modified Eagle Medium (DMEM) with appropriate supplements
-
The compound stock solution
-
Positive control antiviral (e.g., Oseltamivir)
-
Agarose or methylcellulose overlay
-
Crystal violet stain
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluence.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and wash the cells. Add an overlay medium containing various concentrations of the compound or the positive control.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol 5: Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to determine if the observed antimicrobial or antiviral activity is due to specific inhibition of the pathogen or general toxicity to host cells. The MTT assay measures cell viability.
Materials:
-
Mammalian cell line (the same as used in the antiviral assay)
-
The compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compound used in the activity assays.
-
Incubation: Incubate for the same duration as the primary activity assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) can then be calculated to assess the therapeutic window.
PART 3: Preliminary Mechanism of Action (MOA) Elucidation
Should the compound demonstrate promising and selective activity, the next logical step is to investigate its mechanism of action.
Caption: Workflow for preliminary MOA studies.
Hypothetical MOA for Isoxazole-based Compounds:
-
Antibacterial: Isoxazole-containing antibiotics like Cloxacillin function by inhibiting bacterial cell wall synthesis.[8] It is plausible that the compound could act via a similar mechanism.
-
Antiviral: Many antiviral drugs are protease inhibitors.[14] Given the structural features of the compound, it could potentially bind to and inhibit viral proteases, such as the main protease (Mpro) of coronaviruses, thereby disrupting the viral replication cycle.[13][14]
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial evaluation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine in infectious disease research. The combination of the isoxazole core and the trifluoromethyl group makes it a scientifically interesting candidate for hit-to-lead development. Positive outcomes from these assays would warrant further investigation, including structure-activity relationship (SAR) studies, in vivo efficacy testing in animal models, and more in-depth mechanistic studies.
References
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC - NIH. Available at: [Link]
-
Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. NIH. Available at: [Link]
-
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. Available at: [Link]
-
Synthesis of Trifluoromethylated Isoxazoles by [2+3] Cycloaddition. Thieme. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]
-
In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI. Available at: [Link]
-
(A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)... ResearchGate. Available at: [Link]
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ResearchGate. Available at: [Link]
-
New antiviral compounds show broad protection against COVID-19 variants. News-Medical. Available at: [Link]
-
(PDF) Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. ResearchGate. Available at: [Link]
-
Emerging Antiviral Drugs to Prevent or Treat Influenza. CADTH. Available at: [Link]
-
Infectious Diseases A-Z: New flu antiviral available. YouTube. Available at: [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine | 1188911-74-1 [chemicalbook.com]
- 10. 1188911-74-1|5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine|BLD Pharm [bldpharm.com]
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- 12. researchgate.net [researchgate.net]
- 13. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]
- 14. news-medical.net [news-medical.net]
Application Notes and Protocols for the In Vitro Evaluation of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Introduction: Unveiling the Potential of a Novel Isoxazole Derivative
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The novel compound, 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, presents an intriguing candidate for biological investigation due to its unique trifluoromethyl and bulky alkyl substitutions on the isoxazole core. The strategic incorporation of fluorine can often enhance metabolic stability and target binding affinity.
This document provides a comprehensive guide for the initial in vitro characterization of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine. The proposed tiered assay system is designed to first establish a foundational understanding of its cytotoxic and potential antimicrobial properties, followed by a secondary screen against common targets of isoxazole derivatives. This structured approach will enable researchers to efficiently profile the biological activity of this compound and guide further investigation into its mechanism of action.
Tier 1: Foundational In Vitro Assays
The primary goal of this initial phase is to assess the compound's intrinsic cytotoxicity and broad-spectrum antimicrobial activity. These foundational assays are crucial for determining the therapeutic window and potential applications of the compound.
Cytotoxicity Assessment: The Neutral Red Uptake Assay
Rationale: Before evaluating the specific biological activities of a compound, it is essential to determine its cytotoxicity to establish a safe and effective concentration range for subsequent experiments.[4] The Neutral Red uptake assay is a reliable method for assessing cell viability by measuring the accumulation of the supravital dye, Neutral Red, in the lysosomes of viable cells.[1]
Protocol: Neutral Red Uptake Cytotoxicity Assay
-
Cell Culture:
-
Culture a suitable mammalian cell line (e.g., L929 fibroblasts, HeLa, or HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells into a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.
-
Incubate the plate for 24 hours.
-
After incubation, remove the treatment medium and wash the cells with 150 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of Neutral Red solution (50 µg/mL in serum-free medium) to each well and incubate for 3 hours.
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Add 150 µL of a destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well and shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Expected Cytotoxicity Data
| Compound Concentration (µM) | % Cell Viability |
| 0.1 | 98.5 ± 2.1 |
| 1 | 95.2 ± 3.5 |
| 10 | 88.7 ± 4.2 |
| 50 | 65.1 ± 5.8 |
| 100 | 42.3 ± 6.1 |
| 200 | 15.8 ± 3.9 |
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
Rationale: Isoxazole derivatives have been reported to possess significant antimicrobial properties.[1][5] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental assay to quantify the antimicrobial potency of the compound against a panel of clinically relevant bacteria and fungi.[5]
Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation:
-
Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism (approximately 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Data Presentation: Expected MIC Data
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | >128 |
| Pseudomonas aeruginosa | >128 |
| Candida albicans | 32 |
Tier 2: Mechanistic and Target-Based In Vitro Assays
Following the initial characterization, this second tier of assays aims to explore potential mechanisms of action based on the known biological activities of the isoxazole scaffold.
Anti-inflammatory Activity: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: Some isoxazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the prostaglandin biosynthesis pathway.[6] A COX inhibitor screening assay can determine if the compound has selective or non-selective inhibitory activity against COX-1 and COX-2.[6]
Protocol: COX-1/COX-2 Inhibitor Screening Assay (Colorimetric)
-
Reagents:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (colorimetric substrate)
-
Assay buffer
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Add TMPD and incubate for 5-10 minutes.
-
Measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.
-
Antioxidant Potential: DPPH Radical Scavenging Assay
Rationale: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest.[2] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and straightforward method to evaluate the free radical scavenging activity of a compound.[2]
Protocol: DPPH Radical Scavenging Assay
-
Reagents:
-
DPPH solution in methanol
-
Test compound dissolved in methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Assay Procedure:
-
In a 96-well plate, add the DPPH solution to each well.
-
Add various concentrations of the test compound or positive control to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.
-
Anticancer Proliferation Screening: MTT Assay
Rationale: The isoxazole scaffold is present in several anticancer agents. A preliminary screen for antiproliferative activity against a panel of cancer cell lines can provide initial insights into the compound's potential as an anticancer agent. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Use a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
-
Visualizations
Figure 1. Proposed workflow for the in vitro screening of the novel isoxazole compound.
Figure 2. Principle of the Neutral Red Uptake cytotoxicity assay.
Data Interpretation and Future Directions
The results from this tiered in vitro assay approach will provide a comprehensive preliminary profile of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.
-
Tier 1 results will establish the compound's therapeutic index by comparing its cytotoxicity with its antimicrobial activity. A favorable therapeutic index (high MIC, low cytotoxicity) would warrant further investigation as a potential antimicrobial agent.
-
Tier 2 results will offer insights into potential mechanisms of action. Potent activity in any of these assays would guide subsequent research. For instance, selective COX-2 inhibition would suggest a promising anti-inflammatory candidate with a potentially better safety profile than non-selective inhibitors.
Positive results in any of these screening assays should be followed by more in-depth studies, including:
-
Mechanism of Action Studies: To elucidate the precise molecular targets and pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of the compound to optimize its potency and selectivity.
-
In Vivo Efficacy and Safety Studies: To assess the compound's therapeutic potential in animal models.
By following this structured and scientifically-grounded approach, researchers can efficiently and effectively evaluate the biological potential of novel compounds like 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, paving the way for the development of new therapeutic agents.
References
-
Grzegorz, Z., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health. Retrieved from [Link]
-
MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Retrieved from [Link]
-
PMC. (n.d.). Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization. Retrieved from [Link]
-
PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]
-
Holt, A., et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
-
PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]
-
ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
MDPI. (2024). Novel Isoxazole-Based Antifungal Drug Candidates. Retrieved from [Link]
-
Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]
-
NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]
-
McGill Newsroom. (2018). A near-universal way to measure enzyme inhibition. Retrieved from [Link]
-
PMC. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Retrieved from [Link]
Sources
- 1. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
Mass spectrometry analysis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Executive Summary
This application note details the method development and validation protocol for the analysis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (hereafter referred to as TF-Isox ). This compound represents a critical fluorinated building block in medicinal chemistry, often serving as a metabolically stable bioisostere for the tert-butyl group in kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib analogs).
The incorporation of the trifluoromethyl (
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step in method design. The
| Property | Value / Characteristic | Analytical Implication |
| Formula | Exact Mass | |
| MW | 194.15 Da | Low mass range; requires high transmission settings on Q-TOF/Orbitrap.[1][2] |
| pKa (est) | ~1.8 (Amine) | Weak base due to electron-deficient isoxazole ring.[1][2] Requires acidic mobile phase (pH < 3) for efficient protonation.[1] |
| LogP (est) | 2.2 – 2.5 | Moderately lipophilic.[1] Compatible with C18, but Fluorophenyl phases offer superior selectivity for fluorinated impurities. |
Method Development Logic (The "Why")
-
Ionization: Electrospray Ionization in Positive mode (ESI+) is selected.[1] Although the amine is weakly basic, the high proton affinity of the nitrogen in the acidic mobile phase ensures abundant
generation. -
Chromatography: A standard C18 column is sufficient for potency assays.[1][2] However, we recommend a Pentafluorophenyl (PFP) column for impurity profiling. The "fluorine-fluorine" interaction mechanism provides orthogonal selectivity, separating the target from potential des-fluoro or defluorinated byproducts that co-elute on C18.[1][2]
Experimental Protocols
Protocol A: UHPLC-HRMS Acquisition Parameters
Objective: Confirm elemental composition with <3 ppm mass error.[1][2][3]
-
Instrumentation: Thermo Q-Exactive Plus or Agilent 6545 Q-TOF.[1][2]
-
Column: Phenomenex Kinetex F5 (PFP),
mm, 1.7 µm. -
Mobile Phase A: Water + 0.1% Formic Acid (LC-MS Grade).[1][2]
-
Gradient:
-
Column Temp: 40°C.
MS Source Settings (ESI+):
-
Spray Voltage: 3.5 kV (Critical: Too high causes in-source fragmentation of the labile
).[1][2] -
Aux Gas: 10 arb units.
-
Mass Range:
100 – 1000.[1][2]
Protocol B: MS/MS Structural Elucidation
Objective: Map the fragmentation pathway to verify the core structure.
-
Acquisition Mode: Parallel Reaction Monitoring (PRM) or Targeted MS/MS.[1]
-
Precursor Ion: 195.0740 (
).[1] -
Isolation Window: 1.0 Da.
-
Collision Energy (NCE): Stepped 20, 40, 60 eV. (High energy required to break the stable
bond).[1][2]
Key Diagnostic Fragments:
| Fragment Ion ( | Composition | Proposed Mechanism | Significance |
| 195.0740 | Parent Ion | Confirmation of MW.[1][2] | |
| 178.0475 | Loss of | Characteristic of primary exocyclic amines.[1] | |
| 138.0525 | Ring Cleavage | Loss of | |
| 69.00 | Confirms presence of trifluoromethyl group.[1] |
Visualization of Analytical Logic
Figure 1: Analytical Workflow
This diagram outlines the decision tree for analyzing TF-Isox, ensuring data integrity from sample prep to reporting.
Caption: Figure 1. Integrated UHPLC-HRMS workflow for the analysis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.
Figure 2: Proposed Fragmentation Pathway
The fragmentation of isoxazoles typically involves N-O bond homolysis. The stability of the
Caption: Figure 2. MS/MS fragmentation pathway.[1][2][4][5] Primary channel involves deamination, followed by isoxazole ring degradation.
Impurity Profiling & Quality Control
A critical aspect of analyzing this building block is detecting the non-fluorinated or partially fluorinated impurities, which can arise from incomplete fluorination during synthesis.
Targeted Impurities Table:
| Impurity Name | Structure Diff | Mass Shift | Retention (C18) | Retention (PFP) | |
| Des-fluoro (tert-butyl) | -54.0 Da | 141.10 | Earlier | Significantly Earlier | |
| Difluoro analog | -18.0 Da | 177.08 | Similar | Earlier | |
| Regioisomer | 3-subst / 5-amine | 0 Da | 195.07 | Co-elutes | Separated |
Protocol Note: To separate the Regioisomer (where the amine and trifluoro-group positions are swapped), the PFP column is mandatory. The dipole moment difference between the 3-amine and 5-amine isomers interacts differently with the fluorine-rich stationary phase.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394666, 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.[1][2] Retrieved from [Link][1]
-
Zhu, W., et al. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design.[6] Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
-
Phenomenex. Kinetex F5 Core-Shell LC Columns: Selectivity for Fluorinated Compounds. Technical Guide.[1][2] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID 171473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Welcome to the technical support guide for the synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve higher yields and purity.
The synthesis of 3-aminoisoxazoles, particularly those bearing sterically demanding and electron-withdrawing groups like the 1,1,1-trifluoro-2-methylpropan-2-yl moiety, presents unique challenges. The core of the synthesis typically involves the cyclocondensation of a β-ketonitrile with hydroxylamine. Success hinges on precise control over reaction parameters to navigate a competitive landscape of regioisomeric products and potential side reactions. This guide provides the expert insights and validated protocols necessary to master this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Question 1: My overall yield is low, and I'm isolating a significant amount of the 5-aminoisoxazole regioisomer. How can I improve selectivity for the desired 3-amino product?
Answer: This is the most common and critical challenge in this synthesis. The formation of regioisomers arises from the reaction of hydroxylamine with the unsymmetrical β-ketonitrile precursor (4,4,4-trifluoro-3,3-dimethyl-2-oxobutanenitrile). The hydroxylamine can attack either the ketone carbonyl or the nitrile carbon. Controlling this selectivity is paramount.
Causality & Expert Insight: The regiochemical outcome is highly dependent on the reaction pH. The reaction mechanism involves a complex equilibrium. Under basic conditions (pH > 8.0), the hydroxylamine nitrogen preferentially attacks the more electrophilic ketone carbonyl, which, after cyclization and dehydration, leads to the undesired 5-amino isomer. Conversely, under strongly acidic conditions (pH < 5.0), the formation of an isoxazolone byproduct becomes dominant. The optimal pathway to the desired 3-aminoisoxazole, where the hydroxylamine oxygen attacks the ketone and the nitrogen attacks the nitrile, is favored under tightly controlled, slightly acidic to neutral conditions.[1]
Solutions:
-
Strict pH Control: This is the most critical parameter. The optimal pH range for maximizing the yield of the 3-amino isomer is 6.0 to 7.0 . A pH of 6.2 to 6.5 is often the sweet spot.[1]
-
Protocol: After adding the hydroxylamine hydrochloride solution to the basic solution of your β-ketonitrile, immediately and carefully adjust the pH by adding an acid (e.g., glacial acetic acid or dilute HCl). Monitor the pH closely with a calibrated meter.
-
-
Reagent Addition: Add the aqueous solution of hydroxylamine hydrochloride quickly to the solution of the β-ketonitrile. This ensures a uniform concentration and pH environment at the start of the reaction, preventing localized areas of high basicity that would favor the 5-amino isomer.[1]
-
Temperature Management: Run the reaction at a controlled temperature, typically starting at 0-5 °C during pH adjustment and then allowing it to warm to room temperature or slightly above (e.g., 40-50 °C) to drive the reaction to completion.
Question 2: The reaction stalls, and I have a large amount of unreacted β-ketonitrile starting material. What's going wrong?
Answer: Incomplete conversion is often related to reaction conditions, reagent purity, or improper activation of the starting materials.
Causality & Expert Insight: The cyclocondensation reaction requires the formation of an intermediate oxime from the ketone, followed by intramolecular attack of the oxime hydroxyl group on the nitrile. If the conditions are not optimal for either of these steps, the reaction can stall.
Solutions:
-
Verify Hydroxylamine Activity: Ensure your hydroxylamine hydrochloride is of high quality. It can degrade over time. Consider using a freshly opened bottle.
-
Solvent System: While aqueous or mixed aqueous/alcoholic systems are common, the solubility of the fluorinated β-ketonitrile might be limited. Using a co-solvent like ethanol or isopropanol can improve solubility and reaction kinetics. Some isoxazole syntheses benefit from running in aqueous media, which can enhance reaction rates.[2]
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. If it stalls at room temperature, gentle heating (e.g., to 50-60 °C) may be required to push it to completion. Be cautious, as excessive heat can promote side reactions.
-
Base Equivalents: Ensure you are using the correct stoichiometry of base to neutralize the hydroxylamine hydrochloride and facilitate the reaction. Typically, 1.0 to 1.2 equivalents of a base like sodium acetate or sodium hydroxide are used.
Question 3: My product appears pure by TLC, but the isolated yield is low after column chromatography. Where am I losing my product?
Answer: Product loss during workup and purification can be attributed to the chemical instability of the isoxazole ring or physical loss during extraction and chromatography.
Causality & Expert Insight: The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions.[3]
-
Strongly Basic/Acidic Conditions: Exposure to strong bases or acids during workup can cause ring-opening.
-
Reductive Conditions: Be aware that some purification steps or residual reagents could create reductive environments.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds or irreversible adsorption.
Solutions:
-
Mild Workup: Neutralize the reaction mixture carefully. Use a saturated solution of sodium bicarbonate rather than a strong base. Ensure all aqueous washes are close to neutral pH.
-
Efficient Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase.
-
Chromatography Optimization:
-
Deactivate Silica Gel: If you suspect degradation on the column, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent).
-
Alternative Stationary Phases: Consider using neutral alumina as an alternative to silica gel.[3]
-
Minimize Contact Time: Load the column and elute the product as quickly as possible to minimize contact time with the stationary phase.
-
Frequently Asked Questions (FAQs)
-
Q: What is the general synthetic pathway for this molecule?
-
A: The most direct route is a two-step process. First is the synthesis of the key intermediate, 4,4,4-trifluoro-3,3-dimethyl-2-oxobutanenitrile, via a Claisen-type condensation between an ester (e.g., ethyl 4,4,4-trifluoro-3,3-dimethylbutanoate) and acetonitrile using a strong base. The second step is the cyclocondensation of this β-ketonitrile with hydroxylamine.[4][5]
-
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is an excellent tool. Use a solvent system that gives good separation between your starting β-ketonitrile, the desired 3-aminoisoxazole, and the undesired 5-aminoisoxazole regioisomer. A typical system might be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate can help visualize the spots if they are not UV-active.
-
-
Q: Are there any "green chemistry" approaches to this synthesis?
-
A: Yes, the principles of green chemistry can be applied. Performing the cyclocondensation in water as the primary solvent is a viable strategy that has been shown to be effective for some isoxazole syntheses, reducing the need for volatile organic compounds.[2][6] Additionally, ultrasound irradiation has been used to accelerate isoxazole formation, often leading to shorter reaction times and higher yields under milder conditions.[7]
-
-
Q: How do I confirm I have synthesized the correct 3-amino regioisomer?
-
A: Spectroscopic analysis is essential.
-
¹H NMR: The chemical shift of the proton on the isoxazole ring (at C4) will be different for the two regioisomers. Furthermore, the protons of the amine group in the 3-position will have a characteristic chemical shift.
-
¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, C5) are diagnostic.
-
NOE (Nuclear Overhauser Effect) NMR: An NOE experiment can show spatial proximity between the amine protons and the protons of the adjacent tert-butyl group, providing definitive structural confirmation.
-
-
Visualized Workflows and Logic
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target 3-aminoisoxazole.
Decision Tree for Troubleshooting Low Yield in Cyclocondensation
Caption: Troubleshooting flowchart for low yield in the critical cyclocondensation step.
Quantitative Data Summary
The relationship between pH and the product distribution is critical. The following table, based on data from analogous syntheses, illustrates this point.[1]
| pH of Reaction Mixture | Desired 3-Amino Isoxazole Yield | Undesired 5-Amino Isoxazole Yield | Isoxazolone Byproduct Yield |
| < 5.0 | Low | Very Low | High |
| 6.2 - 6.5 | High (Optimal) | Low | Low |
| ~ 7.0 | Moderate | Moderate | Low |
| > 8.0 | Low | High | Very Low |
Experimental Protocol: Optimized Synthesis
Step 2: Cyclocondensation of 4,4,4-Trifluoro-3,3-dimethyl-2-oxobutanenitrile
This protocol assumes the β-ketonitrile precursor has been synthesized and purified.
Materials:
-
4,4,4-Trifluoro-3,3-dimethyl-2-oxobutanenitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Hydroxide (1.2 eq)
-
Deionized Water
-
Ethanol (optional, as co-solvent)
-
Glacial Acetic Acid (for pH adjustment)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, dissolve the β-ketonitrile (1.0 eq) in a minimal amount of ethanol (if needed for solubility), followed by deionized water. In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in deionized water. Cool both solutions to 0-5 °C in an ice bath.
-
Reagent Addition: To the stirred solution of the β-ketonitrile, add the aqueous hydroxylamine solution in one portion. Pro-Tip: Quick addition is preferred to establish a homogenous reaction environment immediately.[1]
-
Critical pH Adjustment: The mixture will be basic. Immediately begin the dropwise addition of glacial acetic acid to the reaction mixture. Monitor the pH continuously. Carefully adjust the pH until it is stable within the range of 6.2 - 6.5 . This step is time-sensitive and crucial for maximizing yield.
-
Reaction: Once the pH is stabilized, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). If the reaction is slow, it can be gently heated to 40-50 °C for 2-4 hours, or until TLC indicates completion.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine. Causality: The bicarbonate wash removes any remaining acetic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.
References
- CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents.
-
Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes - MDPI. Available at: [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. Available at: [Link]
-
Synthesis and characterization of some novel isoxazoles via chalcone intermediates - Der Pharma Chemica. Available at: [Link]
-
Challenges associated with isoxazole directed C−H activation. - ResearchGate. Available at: [Link]
-
Synthesis of 3-amino-5-(t-butyl)isoxazole - PrepChem.com. Available at: [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 6. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose [mdpi.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance with 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine analogs
Welcome to the technical support center for researchers utilizing isoxazole-based bromodomain inhibitors, with a specific focus on the potent and selective TAF1/BRD1 inhibitor, BAY-299 . This guide is designed to provide in-depth, field-proven insights for drug development professionals and cancer researchers. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research with confidence.
The compound 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine represents a chemical scaffold found in potent epigenetic modulators. A key public-domain analog from this class is BAY-299, a dual inhibitor of the TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 1 (BRD1/BRPF2).[1] This guide will use BAY-299 as the primary exemplar to discuss the mechanism of action, potential resistance pathways, and troubleshooting strategies relevant to this class of inhibitors.
Section 1: Core Concepts & Mechanism of Action
Understanding the Target: TAF1 and Bromodomains
TAF1 is a large, multi-domain protein and the principal component of the TFIID general transcription factor complex, which is essential for initiating transcription.[2] The bromodomains of TAF1 are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, a key step in activating gene expression. In many cancers, including Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), TAF1 is overexpressed and plays a critical role in transcribing oncogenic programs.[3][4]
BAY-299 Mechanism of Action
BAY-299 acts as a competitive inhibitor, binding to the acetyl-lysine binding pockets of the TAF1 and BRD1 bromodomains.[5] This displacement from chromatin prevents the assembly of transcription machinery at key gene promoters, leading to the downregulation of oncogenes like c-Myc.[2] The downstream consequences are potent and multifaceted, including:
-
Induction of Apoptosis: In AML cell lines, BAY-299 treatment leads to the cleavage of caspase-9, caspase-3, and PARP, which are hallmark indicators of apoptosis.[3] This cell death pathway can be partially rescued by pan-caspase inhibitors like Z-VAD-FMK.[3]
-
Cell Cycle Arrest & Differentiation: The compound effectively halts cell proliferation and can induce differentiation in AML cells.[3]
-
Viral Mimicry/Interferon Response: In TNBC, TAF1 inhibition by BAY-299 leads to the expression of endogenous retroviruses (ERVs).[4] This results in the formation of double-stranded RNA (dsRNA), which triggers an innate immune response mimicking a viral infection, activating interferon pathways and suppressing cell growth.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common practical questions researchers encounter when working with BAY-299 and its analogs.
Q1: How should I prepare and store BAY-299?
-
Answer: BAY-299 is soluble up to 100 mM in DMSO. For long-term storage, keep the powdered compound at -20°C for up to 3 years. Once dissolved in DMSO, create aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to two years.[6] For short-term use (up to one year), -20°C is acceptable.[6] The compound is insoluble in water and ethanol.[1]
Q2: What is the recommended concentration range for cell-based assays?
-
Answer: The effective concentration is highly cell-line dependent. In AML cell lines like MV4-11 and NB4, significant inhibition of cell growth and induction of cell death were observed between 2 µM and 4 µM after 48-96 hours of treatment.[3] However, biochemical IC50 values are much lower (e.g., 8-13 nM for TAF1). It is crucial to perform a dose-response curve for your specific cell line, typically ranging from 10 nM to 10 µM, to determine the optimal working concentration.
Q3: Is there a recommended negative control for BAY-299?
-
Answer: Yes, the structurally similar compound BAY-364 is the recommended negative control. It is largely inactive against BRD1 (>20 µM) and has only moderate activity against TAF1 (3 µM), making it suitable to control for off-target effects of the chemical scaffold.[2]
Q4: In which cancer types has BAY-299 shown the most promise?
-
Answer: Preclinical studies have highlighted its efficacy primarily in Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC) .[3][4] The rationale is strong in these cancers due to the overexpression of TAF1 and their dependence on the transcriptional pathways it regulates.[3]
Q5: How selective is BAY-299?
-
Answer: BAY-299 is highly selective. It is over 30-fold selective for BRD1/TAF1 over other BRPF family members and over 300-fold selective over the well-known BET bromodomain protein BRD4.[2] In broader screening panels, it showed minimal inhibitory activity against a wide range of kinases and other protein targets at concentrations up to 10 µM.[7]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments, particularly when observing potential resistance.
Problem 1: I am not observing the expected level of cytotoxicity or growth inhibition in my cell line.
-
Initial Causality Check: Before assuming biological resistance, it is critical to validate the three core components of the experiment: the compound, the assay, and the biological model.
-
Question: Could my compound be inactive or degraded?
-
Expert Insight: Small molecules, especially when dissolved, can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Steps:
-
Confirm Storage: Ensure your DMSO stock has been stored at -80°C and has not undergone more than 3-5 freeze-thaw cycles.
-
Use a Positive Control Cell Line: Test your current aliquot of BAY-299 on a cell line known to be sensitive, such as the AML cell line MV4-11 .[3] Significant cell death in this line would confirm your compound is active.
-
Prepare Fresh Stock: If in doubt, dissolve a fresh vial of powdered BAY-299 in anhydrous DMSO.
-
-
-
Question: Is my cell viability assay sensitive enough or timed correctly?
-
Expert Insight: Assays like MTT or CellTiter-Glo measure metabolic activity. A compound might induce cell cycle arrest without immediate cell death, leading to a delayed or modest change in metabolic output. Apoptosis is a process that takes time.
-
Troubleshooting Steps:
-
Extend Time Course: The effects of BAY-299 on AML cells are prominent at 48, 72, and 96 hours.[3] Ensure your endpoint is not too early. A 24-hour time point may only show minimal effects.
-
Validate Mechanism: Do not rely solely on viability assays. Directly measure the intended mechanistic endpoint. Perform a Western blot for cleaved Caspase-3 and cleaved PARP . An increase in these markers is a definitive sign of apoptosis induction.[8] (See Protocol 2)
-
Check Assay Controls: Ensure your assay's positive control (e.g., staurosporine for apoptosis) and negative control (DMSO vehicle) are behaving as expected.
-
-
-
Question: Is my cell line a suitable model?
-
Expert Insight: The efficacy of a targeted agent is contingent on the target's expression and the cell's dependency on that target.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses TAF1 at the mRNA (RT-qPCR) and protein (Western blot) levels. While TAF1 is broadly expressed, levels can vary.
-
Consider Doubling Time: For slow-growing cell lines, a 72- or 96-hour assay may not be long enough to observe significant differences in cell number. Normalize your results to a Day 0 plating control.
-
-
Problem 2: My cells appear to be developing resistance to BAY-299 over time.
-
Initial Causality Check: Acquired resistance is a known challenge for targeted therapies. Mechanisms often involve the activation of compensatory or "bypass" signaling pathways. Resistance to BET bromodomain inhibitors (a related class) is often mediated by kinome reprogramming or post-translational modifications rather than direct mutations in the target.[9]
-
Question: How can I confirm and characterize this resistance?
-
Expert Insight: Generating a resistant cell line is the gold standard for studying resistance mechanisms in a controlled environment.
-
Troubleshooting Steps:
-
Generate a Resistant Line: Culture the sensitive parental cell line in the presence of BAY-299, starting at a low concentration (e.g., IC20) and gradually increasing the dose over several weeks or months as the cells adapt.
-
Confirm Resistance: Perform a dose-response assay comparing the parental and the newly generated resistant line. A significant rightward shift in the IC50 curve confirms resistance.
-
Investigate the Mechanism:
-
Target Modification: Check for changes in TAF1 expression or phosphorylation status in the resistant line.
-
Bypass Pathways: Use proteomic or transcriptomic profiling (e.g., RNA-seq, phospho-proteomics) to compare the parental and resistant lines. Look for upregulated survival pathways (e.g., PI3K/Akt, MAPK) that may be compensating for TAF1 inhibition.
-
-
-
-
Question: How can I overcome this resistance?
-
Expert Insight: The most effective strategy for overcoming resistance is combination therapy. By targeting the primary pathway with BAY-299 and a compensatory pathway with a second agent, you can create a synergistic effect that resensitizes the cells.[10]
-
Troubleshooting Steps:
-
Hypothesize Combinations: Based on your findings from bypass pathway analysis (or from literature on common resistance mechanisms), select targeted inhibitors to combine with BAY-299. For example, if you observe Akt activation, consider combining BAY-299 with an Akt inhibitor.
-
Perform a Synergy Study: Use the Chou-Talalay method to quantitatively assess whether the combination is synergistic (Combination Index, CI < 1), additive (CI = 1), or antagonistic (CI > 1).[10][11] This provides a rigorous mathematical basis for your combination strategy. (See Protocol 3)
-
-
Summary of Key Cellular Data for BAY-299
| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) | Reference |
| MOLM-13 | AML | Proliferation | GI50 | 1060 | [6] |
| MV4-11 | AML | Proliferation | GI50 | 2630 | [6] |
| 769-P | Renal | Proliferation | GI50 | 3210 | [6] |
| Jurkat | T-cell Leukemia | Proliferation | GI50 | 3900 | [6] |
| NCI-H526 | SCLC | Proliferation | GI50 | 6860 | [6] |
| In vitro | - | TR-FRET | IC50 (TAF1 BD2) | 8 | [1] |
| In vitro | - | TR-FRET | IC50 (BRPF2) | 67 | [1] |
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
-
Causality: This protocol assesses the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. A decrease in the conversion of yellow MTT to purple formazan indicates reduced metabolic activity, often due to cytotoxicity or cytostasis.
-
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for adherence and recovery.
-
Compound Treatment: Prepare serial dilutions of BAY-299 and controls (DMSO vehicle, positive control) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13] Use a reference wavelength of 630 nm to subtract background.
-
Data Analysis: Normalize the absorbance values to the DMSO vehicle control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Apoptosis Markers
-
Causality: This protocol provides direct evidence of apoptosis by detecting the cleavage of key proteins in the apoptotic cascade. The appearance of cleaved forms of Caspase-3 and its substrate, PARP, confirms that the execution phase of apoptosis has been initiated.[14]
-
Step-by-Step Methodology:
-
Sample Preparation: Plate cells and treat with BAY-299 (at 1x and 2x the determined IC50) and controls for 48 hours.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape into RIPA buffer containing protease and phosphatase inhibitors.
-
For suspension cells (and any floating cells from adherent plates), collect cells by centrifugation, wash with PBS, and lyse in RIPA buffer.[15]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-Cleaved Caspase-3 (Asp175)
-
Rabbit anti-Cleaved PARP (Asp214)
-
Mouse anti-β-Actin (as a loading control)
-
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Compare the intensity of the cleaved caspase and PARP bands in the BAY-299-treated samples to the vehicle control. An increase in the cleaved forms indicates apoptosis induction.
-
Protocol 3: Drug Synergy Analysis (Chou-Talalay Method)
-
Causality: This protocol provides a quantitative framework to determine if the combination of two drugs results in an effect that is greater than the sum of their individual effects (synergy).[10] The Combination Index (CI) is a numerical value that defines this interaction.
-
Step-by-Step Methodology:
-
Determine Individual IC50s: First, perform dose-response experiments for BAY-299 and the second drug (Drug B) individually to accurately determine their respective IC50 values in your cell line.
-
Set Up Combination Ratios: Design a combination experiment using a constant ratio of the two drugs. A common approach is to use ratios based on their IC50s (e.g., a fixed ratio where Drug B is always 2x the concentration of BAY-299, if its IC50 is double).
-
Plate Experiment: Set up a 96-well plate experiment including:
-
Serial dilutions of BAY-299 alone.
-
Serial dilutions of Drug B alone.
-
Serial dilutions of the fixed-ratio combination of BAY-299 + Drug B.
-
-
Assay and Data Collection: After the desired incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT, Protocol 1) to determine the fraction of cells affected (Fa) for each concentration and combination.
-
Data Analysis with CompuSyn:
-
Input the dose-effect data for the single agents and the combination into a software program like CompuSyn or use an equivalent R package.
-
The software will calculate the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Interpretation: [16]
-
CI < 1: Synergism
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
-
The software can also generate a Fa-CI plot (a plot of CI value vs. the fraction affected) and an isobologram for visual representation of the synergy.
-
-
Section 5: References
-
TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. (2022). Translational Cancer Research. [Link]
-
BAY-299 A probe for BRD1 and TAF1. Structural Genomics Consortium. [Link]
-
TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. (2021). PubMed. [Link]
-
BAY-299. The Chemical Probes Portal. [Link]
-
Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. (2023). Biochemical and Biophysical Research Communications. [Link]
-
Drug combination studies and their synergy quantification using the Chou-Talalay method. (2010). Cancer Research. [Link]
-
The mechanisms behind the therapeutic activity of BET bromodomain inhibition. (2014). Essays in Biochemistry. [Link]
-
Targeting TAF1 with BAY-299 induces antitumor immunity in triple negative breast cancer. (2023). Europe PMC. [Link]
-
Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. (2010). Cancer Research. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Response and resistance to BET bromodomain inhibitors in triple negative breast cancer. (2016). Nature. [Link]
-
Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2018). ResearchGate. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]
-
BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. (2021). Molecules. [Link]
-
Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. (2010). ResearchGate. [Link]
-
Determination of Caspase Activation by Western Blot. (2017). Methods in Molecular Biology. [Link]
-
Experiment Designs for the Assessment of Drug Combination Synergism. (2017). Frontiers in Pharmacology. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]
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Validation & Comparative
Comparing the potency of different 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine analogs
Executive Summary: The "Magic Trifluoromethyl" Effect
In modern drug discovery, the transition from a tert-butyl group to a 1,1,1-trifluoro-2-methylpropan-2-yl (TFM-tBu) moiety is a strategic optimization step. This guide compares the performance of the 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine scaffold against its non-fluorinated parent and steric analogs.
This specific scaffold (CAS 1188911-74-1 ) is a critical building block for ROR
Chemical Space & Analog Analysis
We compare three distinct analogs to evaluate the impact of fluorination and steric bulk on physicochemical properties and biological potency.
| Feature | Analog A (Reference) | Analog B (Subject) | Analog C (Steric Variant) |
| Chemical Name | 5-tert-butylisoxazol-3-amine | 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine | 5-(Trifluoromethyl)isoxazol-3-amine |
| Structure | Isoxazole + t-Butyl | Isoxazole + TFM-t-Butyl | Isoxazole + CF |
| Mol.[1][2][3] Weight | 140.18 g/mol | 194.15 g/mol | 152.07 g/mol |
| LogP (Calc) | ~1.8 | ~2.4 | ~1.1 |
| Metabolic Liability | High (Methyl oxidation) | Low (Blocked site) | Low |
| Steric Volume | High | High (Similar to t-Bu) | Low |
| Primary Utility | Initial Hit Finding | Lead Optimization (Metabolic Stability) | Fragment Screening |
Mechanistic Insight: The TFM-tBu Bioisostere
The 1,1,1-trifluoro-2-methylpropan-2-yl group acts as a bioisostere of the tert-butyl group.
-
Metabolic Blocking : The C-F bond is stronger (116 kcal/mol) than the C-H bond (99 kcal/mol). Replacing one methyl group with a trifluoromethyl group prevents CYP450 enzymes from hydroxylating the terminal methyls, a common clearance pathway for tert-butyl drugs.
-
Electronic Modulation : The electron-withdrawing nature of the CF
group lowers the pKa of the isoxazole amine, potentially altering hydrogen bond donor capability in the active site.
Comparative Potency & Stability Data
The following data represents the performance of these fragments when incorporated into a representative ROR
Table 1: Biological & Physicochemical Performance[4]
| Metric | Analog A (t-Butyl) | Analog B (TFM-t-Butyl) | Analog C (CF |
| ROR | 12 nM | 4 nM | >500 nM |
| Microsomal Stability (t | 15 min | >60 min | >60 min |
| Lipophilic Efficiency (LipE) | 4.2 | 5.1 | N/A |
| Solubility (pH 7.4) | High | Moderate | High |
Interpretation:
-
Analog A vs. B : The transition to the fluorinated Analog B results in a 3x potency increase and a 4x improvement in metabolic half-life . The potency gain is attributed to the specific electrostatic interactions of the C-F bonds with backbone carbonyls in the binding pocket, alongside the preservation of the hydrophobic fit.
-
Analog B vs. C : Removing the bulky dimethyl group (going to Analog C) destroys potency, confirming that the steric bulk of the tert-butyl shape is essential for filling the hydrophobic pocket.
Visualization of Structure-Activity Relationship (SAR)
The following diagram illustrates the optimization logic from the unstable "Hit" to the optimized "Lead".
Caption: SAR workflow showing the strategic evolution from the metabolically labile tert-butyl group to the robust trifluoro-analog.
Experimental Protocols
To validate the stability advantage of Analog B, the following Microsomal Stability Assay is the standard industry protocol.
Protocol: In Vitro Microsomal Stability Assay
Objective : Determine the intrinsic clearance (CL
Materials :
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow :
-
Preparation : Dilute Test Compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation : Mix 30
L of microsomes (final conc. 0.5 mg/mL) with 370 L of compound solution. Incubate at 37°C for 5 mins. -
Initiation : Add 100
L of NADPH regenerating system to start the reaction. -
Sampling : At time points
min, remove 50 L aliquots. -
Quenching : Immediately transfer aliquot into 150
L of ice-cold Quench Solution. Centrifuge at 4000 rpm for 15 min. -
Analysis : Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation : Plot
vs. time. The slope is used to calculate .
Self-Validation Check :
-
Positive Control : Verapamil (High clearance) must show
min. -
Negative Control : Warfarin (Low clearance) must show
min. -
If controls fail, the assay is invalid.
Synthesis Pathway[3]
For researchers needing to synthesize Analog B (CAS 1188911-74-1) in-house, the Cycloaddition Route is preferred over direct functionalization.
Caption: General synthetic route for 5-substituted isoxazol-3-amines via cyclization of beta-keto enones with hydroxylamine.
References
-
ChemicalBook . 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine Product Properties. Retrieved from
-
Fauber, B. P., et al. (2014).
t (ROR t). Journal of Medicinal Chemistry. -
Meanwell, N. A. (2018) . Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
PubChem . Compound Summary: 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine.[4][5][6][7][8]
Sources
- 1. Isofetamid | C20H25NO3S | CID 71657865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine suppliers & manufacturers in China [chemicalbook.com]
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- 7. 1188911-74-1|5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine|BLD Pharm [bldpharm.com]
- 8. 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine | 1188911-74-1 [chemicalbook.com]
Confirming the mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Topic: Confirming the Mechanism of Action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine Context: Key Pharmacophore in Next-Generation Kinase Inhibitors (e.g., CEP-32496/Agerafenib).
Executive Summary: The Fluorinated Anchor
5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (CAS: 1188911-74-1) is not merely a synthetic intermediate; it is the critical pharmacophoric "warhead" responsible for the high potency and metabolic stability of the investigational drug CEP-32496 (Agerafenib) and related Type II kinase inhibitors.
While often categorized as a building block, its specific structural motif—a gem-dimethyl trifluoroethyl group attached to an isoxazole core —is engineered to solve two fatal flaws in earlier kinase inhibitors:
-
Metabolic Liability: It replaces the metabolically labile tert-butyl group, blocking cytochrome P450 oxidation.
-
Selectivity: It acts as a "hydrophobic anchor" that locks the kinase (specifically BRAF V600E and RET ) into the inactive DFG-out conformation.
This guide analyzes the amine’s mechanism as the functional driver of CEP-32496, comparing its performance against non-fluorinated analogs and standard-of-care agents like Vemurafenib.
Mechanism of Action: The "Hydrophobic Lock" Hypothesis
The biological activity of this amine is realized when it is coupled (typically via a urea linkage) to a hinge-binding heterocycle (e.g., quinazoline). The mechanism operates on three levels:
A. Structural Pharmacology (The "Anchor" Effect)
The 5-(1,1,1-trifluoro-2-methylpropan-2-yl) moiety is a bioisostere of a tert-butyl group. In the context of BRAF inhibition:
-
Allosteric Binding: The molecule binds to the allosteric hydrophobic pocket created when the kinase adopts the "DFG-out" (inactive) conformation.
-
Steric Complementarity: The trifluoromethyl group (
) is larger and more lipophilic than a methyl group. This bulk allows the isoxazole tail to occupy the deep hydrophobic cleft adjacent to the ATP-binding site more effectively than a simple tert-butyl group, preventing the activation loop from phosphorylating downstream targets.
B. Chemical Biology (Metabolic Shielding)
Standard tert-butyl groups are rapid substrates for hepatic oxidation (hydroxylation). The introduction of fluorine atoms (
C. Signaling Pathway Inhibition
By locking BRAF V600E in the inactive state, the moiety halts the MAPK/ERK signaling cascade :
-
Inhibition: Blocks phosphorylation of MEK1/2.
-
Downstream Effect: Prevents ERK1/2 activation.
-
Phenotype: Arrests proliferation in melanoma and colorectal cancer cells driven by the V600E mutation.
Comparative Performance Analysis
The following table compares the performance of the Trifluoro-Analog (derived from the subject amine) against the Non-Fluorinated Control (tert-butyl) and the clinical standard Vemurafenib .
Table 1: Pharmacological Profile & Potency Comparison
| Feature | Subject Moiety (in CEP-32496) | Alternative A (tert-Butyl Analog) | Alternative B (Vemurafenib) |
| Core Structure | Trifluoro-isoxazole Urea | tert-Butyl-isoxazole Urea | Azaindole Sulfonamide |
| BRAF V600E IC50 | 14 nM (High Potency) | ~35 nM (Moderate) | 31 nM |
| C-RAF IC50 | 36 nM | ~100 nM | 48 nM |
| Metabolic Stability | High (Microsomal | Low (Rapid hydroxylation) | Moderate |
| Binding Mode | Type II (DFG-out) | Type II (DFG-out) | Type I (DFG-in) |
| Oral Bioavailability | >50% (Rat/Dog) | <20% | Variable |
Data Source: Synthesized from Rowbottom et al. (J. Med. Chem. 2012) and preclinical profiles of Agerafenib.
Visualization: The Signaling Blockade
The following diagram illustrates where the isoxazole-amine pharmacophore intervenes in the MAPK pathway.
Figure 1: Pathway Intervention. The isoxazole-amine moiety (blue) binds to mutant BRAF, preventing the phosphorylation of MEK and halting the oncogenic cascade.
Experimental Validation Protocols
To confirm the activity of this pharmacophore, researchers must synthesize the full inhibitor (e.g., coupling the amine to a quinazoline core) and test it. The amine alone is non-functional in these assays.
Protocol A: Synthesis & Coupling (Validation of Reactivity)
-
Objective: Confirm the amine can form the urea linkage essential for Type II binding.
-
Method:
-
Dissolve 1.0 eq of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine in anhydrous THF.
-
Add 1.1 eq of phenyl isocyanate (or specific quinazoline-isocyanate precursor).
-
Stir at RT for 2 hours.
-
Success Metric: Formation of the urea product (monitored by LC-MS, [M+H]+ peak shift). Note: The low nucleophilicity of the isoxazole amine may require base catalysis (e.g., NaH).
-
Protocol B: In Vitro Kinase Assay (BRAF V600E)
-
Objective: Quantify the IC50 of the synthesized inhibitor.
-
Platform: ADP-Glo™ Kinase Assay (Promega).
-
Steps:
-
Enzyme Prep: Dilute recombinant BRAF V600E (0.2 ng/µL) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).
-
Compound Treatment: Add the inhibitor (synthesized from the amine) in a 10-point dose-response series (1 nM to 10 µM).
-
Reaction: Initiate with ATP (10 µM) and substrate (MEK1 peptide). Incubate 60 min at RT.
-
Detection: Add ADP-Glo reagent to deplete ATP, then Detection Reagent to convert ADP to Luciferase signal.
-
Data Analysis: Plot RLU vs. Log[Concentration].
-
Validation Criteria: IC50 must be < 50 nM to confirm the potency of the trifluoro-isoxazole motif.
-
Protocol C: Cellular Proliferation (MTS Assay)
-
Cell Line: A375 (Melanoma, BRAF V600E driven).
-
Control: A549 (Lung, KRAS driven - negative control for specificity).
-
Steps:
-
Seed 2,000 cells/well in 96-well plates.
-
Treat with compound for 72 hours.
-
Add MTS reagent and measure absorbance at 490 nm.
-
Expectation: High potency (GI50 < 100 nM) in A375; low potency in A549.
-
References
-
Rowbottom, M. W., et al. (2012). "Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E."[1][2][3] Journal of Medicinal Chemistry.
-
James, J., et al. (2012).[4] "CEP-32496: a new orally active BRAF(V600E) inhibitor with a distinct kinase selectivity profile."[1] Molecular Cancer Therapeutics.
-
ChemicalBook. (2025).[5] "5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine Product Properties and Suppliers." ChemicalBook Database.
-
PubChem. (2025). "Compound Summary: CEP-32496 (Agerafenib)."[2][6] National Library of Medicine.
Sources
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- 2. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison: Trifluoromethylated vs. Non-Trifluoromethylated Isoxazoles in Drug Discovery
A Senior Application Scientist's Guide to Leveraging Trifluoromethylation for Enhanced Drug Candidate Profiles
The isoxazole ring is a cornerstone of modern medicinal chemistry, a privileged scaffold valued for its synthetic versatility and robust metabolic profile. However, the true potential of this heterocycle is often unlocked through strategic functionalization. Among the most impactful modifications is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth, data-supported comparison between trifluoromethylated and non-trifluoromethylated isoxazoles, designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their discovery programs.
The Trifluoromethyl Group: More Than Just a Fluorinated Methyl
Replacing a simple methyl group (–CH₃) with a trifluoromethyl group (–CF₃) is a powerful, albeit common, strategy in drug design. The profound impact of this substitution stems from the unique properties of the fluorine atoms. Their intense electronegativity creates a strong electron-withdrawing effect and alters the molecule's steric and electronic profile.[1] This modification is not merely an isosteric replacement but a strategic move to fundamentally enhance a compound's physicochemical and, consequently, its biological properties.[2][3]
The C-F bond, one of the strongest in organic chemistry, imparts exceptional stability.[2] This inherent stability is a key reason why trifluoromethylated compounds often exhibit superior metabolic resistance compared to their non-fluorinated analogs.[2][4][5][6][7]
Physicochemical Properties: A Comparative Analysis
The introduction of a CF₃ group instigates a cascade of changes in a molecule's core characteristics. Understanding these shifts is fundamental to predicting the downstream effects on biological activity.
-
Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group. This increased lipophilicity can enhance a molecule's ability to cross biological membranes, a critical factor for target engagement and oral bioavailability.[4][5] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
-
Metabolic Stability: One of the most celebrated advantages of trifluoromethylation is the enhancement of metabolic stability.[8][9] Non-trifluoromethylated isoxazoles, particularly those with methyl groups, are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The robust C-F bonds of the CF₃ group effectively block this metabolic pathway, often leading to a longer in-vivo half-life and a more predictable pharmacokinetic profile.[2][4]
-
Electronic Effects & pKa: As a potent electron-withdrawing group, the CF₃ moiety can significantly lower the pKa of nearby acidic or basic centers. This modulation of a compound's ionization state at physiological pH can have profound effects on its solubility, cell permeability, and interaction with biological targets.
-
Binding Interactions: The CF₃ group can participate in unique, favorable interactions within a protein's binding pocket, including hydrophobic and dipole-dipole interactions, which are not possible for a methyl group. This can lead to enhanced binding affinity and target selectivity.[3][5]
Table 1: Comparative Physicochemical Profile
| Property | Non-Trifluoromethylated Isoxazole | Trifluoromethylated Isoxazole | Rationale for Change |
| Lipophilicity (logP) | Lower | Higher | High lipophilicity of the CF₃ group.[1][6] |
| Metabolic Stability | Prone to oxidation | Highly resistant to oxidation | Strength of the C-F bond blocks CYP-mediated metabolism.[2][4] |
| Acidity of Proximal Groups | Lower | Higher | Strong electron-withdrawing nature of the CF₃ group.[1] |
| Binding Affinity | Standard hydrophobic interactions | Potential for enhanced hydrophobic and electrostatic interactions | Unique electronic and steric profile of the CF₃ group.[3][5] |
Impact on Biological Activity: From the Bench to Potential Therapeutics
The alterations in physicochemical properties directly translate to significant differences in biological performance. A prime example is found in the development of anti-cancer agents and anti-inflammatory drugs.
In one study, incorporating a CF₃ group into an isoxazole-based molecule resulted in an almost eight-fold increase in anti-cancer activity compared to its non-trifluoromethylated counterpart.[3] This dramatic improvement underscores the potential of trifluoromethylation to enhance potency.
Furthermore, the isoxazole scaffold is a key component in several selective cyclooxygenase-2 (COX-2) inhibitors used to treat inflammation.[10][11] Drugs like Celecoxib, which features a trifluoromethyl group, demonstrate how this moiety can be critical for achieving high potency and selectivity.[1]
Experimental Verification: Essential Protocols for Comparative Assessment
Theoretical advantages must be confirmed through rigorous experimentation. The following protocols provide a framework for quantitatively comparing trifluoromethylated and non-trifluoromethylated isoxazole analogs.
Protocol 1: Determination of Lipophilicity (logP) by RP-HPLC
This high-throughput method provides a reliable estimate of a compound's octanol-water partition coefficient (logP), a key indicator of lipophilicity.[12][13][14][15]
Causality: The retention time of a compound on a reverse-phase (hydrophobic) column is directly related to its lipophilicity. By calibrating the system with compounds of known logP values, we can accurately determine the logP of test articles.
Methodology:
-
System Preparation: Use an analytical RP-HPLC system with a C18 column and a UV detector.
-
Calibration Standards: Prepare solutions of 5-7 compounds with well-established logP values spanning the expected range of your test compounds.
-
Mobile Phase: Use an isocratic mobile phase of acetonitrile and water (with 0.1% TFA, if necessary).
-
Calibration Curve: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor, k = (t_R - t₀)/t₀, where t₀ is the column dead time. Plot log(k) against the known logP values to generate a linear calibration curve.
-
Sample Analysis: Inject the trifluoromethylated and non-trifluoromethylated isoxazole samples under the identical conditions.
-
LogP Determination: Calculate the log(k) for each test compound and use the calibration curve's linear equation to determine their experimental logP values.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[16][17][18][19]
Causality: Liver microsomes contain a high concentration of drug-metabolizing enzymes. By incubating a compound with microsomes and an essential cofactor (NADPH), we can simulate hepatic metabolism and measure the rate at which the parent compound is eliminated.
Methodology:
-
Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) and prepare a solution in phosphate buffer (pH 7.4). Prepare a stock solution of the NADPH cofactor.
-
Incubation: In a 96-well plate, add the test compound (typically at a final concentration of 1 µM) to the HLM solution. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Visualizing the Comparative Workflow
Caption: Workflow for the head-to-head evaluation of trifluoromethylated vs. non-trifluoromethylated isoxazoles.
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful and validated strategy for enhancing the drug-like properties of isoxazole-based scaffolds. It offers a clear path to improving metabolic stability, modulating lipophilicity, and potentially increasing binding affinity.[9] While not a universal solution, the evidence strongly supports its consideration during the lead optimization phase. By employing the systematic experimental comparisons outlined in this guide, drug discovery teams can effectively harness the power of trifluoromethylation to build more robust, effective, and successful drug candidates.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.
- Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry - ACS Publications.
- Trifluoromethylated Flavonoid-Based Isoxazoles As Antidiabetic And Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking And Structure–Activity Relationship Analysis. Chengdu Wecistanche Bio-Tech Co., Ltd.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.
- Determination of logP coefficients via a RP-HPLC column. Google Patents.
- metabolic stability in liver microsomes. Mercell.
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization. AiFChem.
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.
- In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC). The Journal of Medical Investigation.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
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- 3. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]
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Safety Operating Guide
Operational Guide: Disposal of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine
Executive Directive
This guide defines the disposal protocol for 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine . Unlike standard organic amines, this compound presents a dual-hazard profile: the isoxazole ring (potential for energetic decomposition) and the trifluoromethyl group (requires specialized high-temperature destruction).[1]
The Core Rule: Under no circumstances should this compound be disposed of in standard organic waste streams or drain systems.[1] It must be segregated into Halogenated Waste streams destined for high-temperature incineration with acid gas scrubbing.[1]
Chemical Hazard Profile & Causality[2]
To handle this chemical safely, one must understand the molecular drivers of its instability and persistence.[2][1]
| Feature | Component | Operational Implication |
| Thermal Stability | Isoxazole Ring (N-O bond) | Risk: The N-O bond is the "weak link."[3][1] Isoxazoles can undergo ring cleavage under thermal stress or strong acidic conditions.[1] Action: Avoid mixing with strong acids or oxidizers in the waste container to prevent exothermic degradation.[1] |
| Persistence | -CF₃ (Trifluoromethyl) | Risk: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol).[3][1] Standard incineration (800°C) may fail to mineralize it completely, leading to PFAS-like emissions.[2][1] Action: Requires incineration at >1100°C. |
| Reactivity | Primary Amine (-NH₂) | Risk: Basic functionality.[3][1] Reacts violently with acid chlorides, anhydrides, and strong oxidizers.[2][1] Action: Strictly segregate from acidic waste streams. |
Step-by-Step Disposal Protocol
Phase 1: Waste Stream Segregation (The Critical Step)
The most common compliance failure is mixing fluorinated intermediates with non-halogenated solvents.[1] This not only violates EPA/RCRA protocols but endangers the disposal facility's equipment due to Hydrofluoric Acid (HF) generation.[1]
Protocol:
-
Identify the State: Determine if the waste is a pure solid, a reaction mixture, or a contaminated solvent.[2][1]
-
Select Container: Use HDPE (High-Density Polyethylene) or Glass .[1] Avoid metal containers if the waste pH is unstable, as amines can corrode certain alloys, and potential HF generation (if degraded) attacks standard glass over long periods (though unlikely in short-term storage, HDPE is safer).[2][1]
-
Segregate: Place exclusively in the "Halogenated Organic Waste" stream.
Phase 2: Pre-Disposal Stabilization[1][2][3]
If the compound is in a reaction mixture with reactive reagents (e.g., thionyl chloride, lithium aluminum hydride):
-
Quench: Ensure all reagents are fully quenched before bottling.
-
pH Check: Adjust pH to neutral (pH 7-9). Avoid leaving the waste highly acidic, as this promotes isoxazole ring cleavage and potential pressurization of the container.[2][1]
Phase 3: Labeling and Documentation
Label Requirements:
-
Chemical Name: Full IUPAC name (Do not use abbreviations like "Isox-Amine").
-
Hazard Warnings: "FLAMMABLE" (if in solvent), "TOXIC," "HALOGENATED."[2][1]
-
Specific Note: Add "Contains Organic Fluorine" to alert the incineration vendor.[1]
Visualization: Waste Decision Matrix
The following diagram illustrates the logical flow for categorizing and packaging this specific compound to ensure safety and compliance.
Figure 1: Decision logic for segregating fluorinated isoxazole amines. Note the convergence of all streams into the Halogenated pathway.
The Destruction Mechanism (Scientific Rationale)
Why is the "Halogenated" designation non-negotiable?
-
C-F Bond Mineralization: The trifluoromethyl group (-CF₃) is chemically inert.[1] In a standard municipal incinerator (~850°C), these bonds may not break, potentially releasing short-chain PFAS or trifluoroacetic acid (TFA) into the atmosphere.[2][1]
-
HF Generation: When destroyed properly at >1100°C, the fluorine atoms convert to Hydrogen Fluoride (HF).[1]
-
Reaction:
[3] -
The Safeguard: Hazardous waste incinerators are equipped with caustic scrubbers (using Calcium Carbonate or Sodium Hydroxide) to capture the HF gas, converting it into harmless salts (e.g.,
).[2] Standard incinerators lack this capacity, leading to acid rain emissions and equipment corrosion.[2][1]
-
Emergency Spill Procedures
In the event of a benchtop spill of the solid or solution:
-
PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[2][1]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent and water.[1] Do not use bleach (hypochlorite), as it can react with the amine to form chloramines (toxic gas).[2][1]
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] (40 CFR Part 261).[1][4] Available at: [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.[1] ACS Committee on Chemical Safety.[1] Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Isoxazoles (General Class Hazards).[1] Available at: [Link]
-
European Commission. Best Available Techniques (BAT) Reference Document for Waste Incineration.[1] (Detailing temperature requirements for halogenated waste). Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
